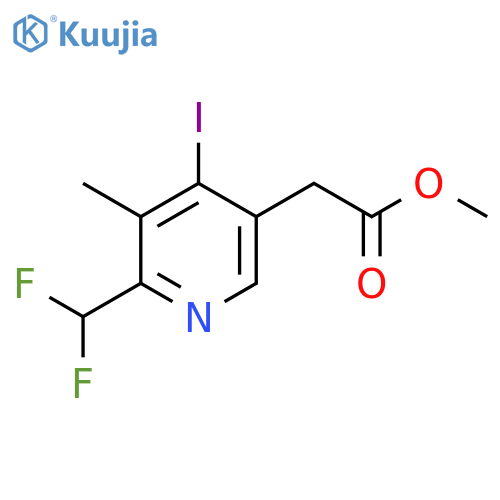

Cas no 1807146-90-2 (Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate)

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate

-

- インチ: 1S/C10H10F2INO2/c1-5-8(13)6(3-7(15)16-2)4-14-9(5)10(11)12/h4,10H,3H2,1-2H3

- InChIKey: GZMJCELVYLFBNJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C)C(C(F)F)=NC=C1CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 39.2

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A020005989-1g |

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate |

1807146-90-2 | 97% | 1g |

$1,596.00 | 2022-03-31 | |

| Alichem | A020005989-500mg |

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate |

1807146-90-2 | 97% | 500mg |

$940.80 | 2022-03-31 |

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate 関連文献

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetateに関する追加情報

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate: A Comprehensive Overview

The compound with CAS No. 1807146-90-2, commonly referred to as Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, materials science, and biotechnology. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development.

Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate is characterized by its pyridine ring structure, which serves as the central framework for the molecule. The pyridine ring is substituted with several functional groups, including a difluoromethyl group at position 2, an iodo group at position 4, a methyl group at position 3, and an acetate ester group at position 5. These substituents contribute to the compound's chemical reactivity, stability, and potential for bioavailability.

Recent studies have highlighted the importance of such substituted pyridine derivatives in drug design. The presence of the iodo group at position 4, for instance, has been shown to enhance the compound's ability to act as a radiotracer in medical imaging applications. Additionally, the difluoromethyl group at position 2 imparts a degree of fluorine-based electron-withdrawing character, which can influence the compound's electronic properties and reactivity in various chemical reactions.

One of the most promising areas of research involving Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate is its potential use in the development of anticancer agents. Researchers have found that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential role in targeted therapy. Furthermore, the methyl group at position 3 contributes to the compound's lipophilicity, which is crucial for its ability to cross cellular membranes and interact with intracellular targets.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution reactions and esterification. The use of iodine as a leaving group in certain steps facilitates efficient substitution reactions, enabling precise control over the placement of substituents on the pyridine ring. This level of control is essential for optimizing the compound's pharmacokinetic properties and ensuring its suitability for therapeutic applications.

Another area where Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate has shown promise is in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent studies have demonstrated that this compound can be incorporated into thin-film transistor (TFT) structures, exhibiting favorable charge transport characteristics that could be leveraged in next-generation display technologies.

From a structural standpoint, the acetate ester group at position 5 plays a critical role in stabilizing the molecule and enhancing its solubility in organic solvents. This feature is particularly advantageous during purification steps in chemical synthesis and when preparing formulations for biological testing.

In conclusion, Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in modern chemistry and biology research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.

1807146-90-2 (Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate) 関連製品

- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)

- 58377-44-9(tert-butyl N-methoxycarbamate)

- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)

- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 59513-89-2(4-Isocyanatobenzyl cyanide)

- 1596754-25-4(4-tert-butylpiperazine-1-sulfonyl chloride)

- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)

- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)

- 2763913-13-7(2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)

- 1032570-65-2(2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)